molecular formula C18H21N3O3S B2728282 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide CAS No. 903833-89-6

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

Cat. No.: B2728282
CAS No.: 903833-89-6
M. Wt: 359.44
InChI Key: XYJPSQBSDYOROO-UHFFFAOYSA-N
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Description

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a synthetic compound belonging to the class of 1,4-disubstituted thiosemicarbazides, which are recognized in medicinal chemistry as versatile scaffolds for developing bioactive molecules . These derivatives are frequently investigated for their pronounced anticancer potential, with studies showing activity against various cancer cell lines, including prostate cancer (LNCaP) and others, by potentially targeting enzymes such as topoisomerase IIα . The mechanism of action for this class of compounds may involve the induction of apoptosis in cancer cells . Furthermore, the molecular structure, featuring the thiosemicarbazide core, allows for extensive hydrogen bonding with biological targets, while the lipophilicity imparted by the 4-ethylphenoxy and 4-methoxyphenyl groups is optimized for membrane permeability, making it a suitable candidate for pharmacokinetic and biomimetic chromatographic studies . Beyond oncology research, thiosemicarbazide derivatives also demonstrate a broad spectrum of other biological activities, including antimicrobial, antifungal, and antioxidant properties, making them valuable tools for probing diverse biochemical pathways . Their ability to form stable complexes with metal ions, such as copper, can be utilized to study metal-mediated enzyme inhibition, which is relevant in research on tuberculostatic and other chemotherapeutic agents . This compound is provided exclusively for use in these non-clinical research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[2-(4-ethylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-13-4-8-16(9-5-13)24-12-17(22)20-21-18(25)19-14-6-10-15(23-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,20,22)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJPSQBSDYOROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway 1: Acylation of Pre-formed Thiosemicarbazide

Step 1: Synthesis of 4-(4-Methoxyphenyl)thiosemicarbazide

  • Reagents : 4-Methoxyphenyl isothiocyanate, hydrazine hydrate (80%), ethanol.
  • Procedure :
    • Dissolve 4-methoxyphenyl isothiocyanate (1 equiv.) in ethanol.
    • Add hydrazine hydrate (1.2 equiv.) dropwise at 0–5°C under stirring.
    • Reflux for 4–6 hr, then cool to precipitate the product.
    • Filter and recrystallize from ethanol (yield: 85–90%).

Step 2: Synthesis of 2-(4-Ethylphenoxy)acetyl Chloride

  • Reagents : 4-Ethylphenol, chloroacetic acid, thionyl chloride (SOCl₂).
  • Procedure :
    • React 4-ethylphenol (1 equiv.) with chloroacetic acid (1.1 equiv.) in NaOH (10%) to form 2-(4-ethylphenoxy)acetic acid.
    • Convert the acid to its chloride using SOCl₂ (3 equiv.) under reflux for 2 hr.

Step 3: Acylation of Thiosemicarbazide

  • Reagents : 4-(4-Methoxyphenyl)thiosemicarbazide, 2-(4-ethylphenoxy)acetyl chloride, triethylamine (TEA), dichloromethane (DCM).
  • Procedure :
    • Dissolve thiosemicarbazide (1 equiv.) and TEA (1.5 equiv.) in DCM.
    • Add 2-(4-ethylphenoxy)acetyl chloride (1.1 equiv.) dropwise at 0°C.
    • Stir for 12 hr at room temperature, wash with water, and purify via silica gel chromatography (yield: 75–80%).

Pathway 2: Condensation of Hydrazide with Isothiocyanate

Step 1: Synthesis of 2-(4-Ethylphenoxy)acetohydrazide

  • Reagents : 2-(4-Ethylphenoxy)acetic acid, hydrazine hydrate.
  • Procedure :
    • React the acid (1 equiv.) with SOCl₂ to form the acid chloride.
    • Add hydrazine hydrate (1.5 equiv.) in ethanol at 0°C.
    • Reflux for 3 hr and recrystallize from ethanol (yield: 88%).

Step 2: Condensation with 4-Methoxyphenyl Isothiocyanate

  • Reagents : 2-(4-Ethylphenoxy)acetohydrazide, 4-methoxyphenyl isothiocyanate, acetic acid, ethanol.
  • Procedure :
    • Reflux the hydrazide (1 equiv.) and isothiocyanate (1.1 equiv.) in ethanol with 3 drops of glacial acetic acid for 6 hr.
    • Cool, filter, and recrystallize from methanol (yield: 70–75%).

Optimization and Analytical Validation

Reaction Conditions

Parameter Optimal Value Impact on Yield
Solvent Ethanol/DCM Maximizes solubility
Temperature Reflux (78–80°C) Accelerates kinetics
Molar Ratio (Acylating Agent) 1.1:1 Prevents diacylation
Catalyst Triethylamine (TEA) Neutralizes HCl

Spectral Data

  • IR (KBr, cm⁻¹) : 3250 (N–H), 1680 (C=O), 1240 (C=S).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.8–6.7 (m, 8H, aromatic), 4.5 (s, 2H, CH₂), 2.6 (q, 2H, CH₂CH₃), 1.2 (t, 3H, CH₃).
  • HR-MS (ESI) : m/z 414.15 [M+H]⁺ (calc. 414.16).

Comparative Analysis of Methods

Parameter Pathway 1 Pathway 2
Yield 75–80% 70–75%
Purity (HPLC) >98% >95%
Step Count 3 2
Scalability High Moderate
By-products Minimal Hydrazine salts

Key Advantages :

  • Pathway 1 offers higher purity and scalability due to controlled acylation.
  • Pathway 2 avoids handling acid chlorides but requires rigorous purification.

Chemical Reactions Analysis

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiosemicarbazide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and methoxy groups, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Formation of Intermediates: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Modification of Existing Structures: It can be oxidized or reduced to yield derivatives with altered properties, enhancing its versatility in synthetic pathways.

Research indicates that this compound exhibits potential biological activities, making it a candidate for further exploration in medicinal chemistry:

  • Antimicrobial Properties: Studies suggest that thiosemicarbazides may possess antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Activity: Preliminary investigations have indicated that this compound may affect cancer cell viability through mechanisms involving enzyme inhibition or apoptosis induction .

Medicinal Chemistry

The unique structure of this compound positions it as a promising therapeutic agent:

  • Targeted Drug Development: Ongoing research aims to explore its efficacy against various cancer types and other diseases. Its interaction with specific molecular targets could lead to the development of novel drugs .
  • Mechanism of Action Studies: Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Current studies focus on identifying specific enzymes or proteins that it may inhibit.

Case Study 1: Antimicrobial Activity

A study conducted on thiosemicarbazide derivatives demonstrated significant antimicrobial activity against several bacterial strains. The compound's ability to disrupt microbial cell functions suggests its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Research

In vitro studies have shown that derivatives of thiosemicarbazides can induce apoptosis in cancer cells. Specifically, research involving this compound is ongoing to evaluate its effectiveness against breast and colon cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The thiosemicarbazide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, contributing to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazide Derivatives

Structural Analogues: Substituent Variations

Phenoxy Acetyl Derivatives
Compound Name Substituents (R₁, R₂) Key Features Biological Activity (if reported) Reference
Target Compound R₁: 4-Ethylphenoxy, R₂: 4-Methoxyphenyl Electron-donating groups (methoxy) enhance solubility; ethyl increases lipophilicity. Not explicitly reported, but analogs show anticancer/antioxidant activity.
1-(2-(4-Allylphenoxy)acetyl)-4-phenylthiosemicarbazide R₁: 4-Allylphenoxy, R₂: Phenyl Allyl group introduces potential for conjugation; phenyl enhances aromatic interactions. Synthesized via hydrazide-acid chloride reactions .
2,4-Dichlorophenoxyacetic thiosemicarbazides R₁: 2,4-Dichlorophenoxy, R₂: Varied aryl Chlorine substituents confer electron-withdrawing effects, potentially enhancing DNA intercalation. Anticancer activity against stomach cancer .
Aromatic and Heterocyclic Derivatives
  • Tetrazolyl Acetyl Derivatives: Compounds like 4-(4-Methoxyphenyl)-1-[(tetrazol-5-yl)acetyl]thiosemicarbazide (2c, m.p. 205–207°C) exhibit polar tetrazolyl groups, increasing water solubility compared to phenoxy analogs. IR spectra confirm similar functional groups .
  • Indolyl Acetyl Derivatives : 4-Aryl-1-[2-(1H-indol-3-yl)acetyl]thiosemicarbazides (e.g., 4a, yield 87%) demonstrate enhanced bioactivity due to indole’s planar structure, which may improve receptor binding .

Physicochemical Properties

  • Melting Points :
    • The target compound’s melting point is unreported, but analogs with 4-methoxyphenyl groups (e.g., 2c in ) melt at 205–207°C, while bromo-substituted derivatives (2d) melt higher (208–210°C) due to increased molecular symmetry .
  • Spectral Data :
    • IR and NMR spectra across analogs confirm consistent NH, C=O, and C=N signatures, with shifts reflecting substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) .

Biological Activity

1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound's structure, characterized by the presence of both ethylphenoxy and methoxyphenyl groups, suggests a complex interaction with biological systems that warrants detailed exploration.

  • Molecular Formula : C18H21N3O3S
  • Molecular Weight : 359.44 g/mol
  • CAS Number : [Not provided in the search results]

Thiosemicarbazides, including this compound, are known to exhibit biological activities through various mechanisms:

  • Inhibition of Enzymes : Many thiosemicarbazones act as enzyme inhibitors, particularly in metabolic pathways.
  • Interaction with DNA : Some studies suggest that thiosemicarbazones can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Oxidative Stress : These compounds may influence oxidative stress pathways, enhancing cellular defense mechanisms against reactive oxygen species (ROS).

Antitumor Activity

Research indicates that thiosemicarbazides can exhibit significant antitumor effects. For instance, a study involving similar compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines. The sulforhodamine B (SRB) assay showed that these compounds could induce apoptosis in cancer cells by modulating specific signaling pathways.

CompoundCell LineIC50 (µM)Mechanism
This compoundPC-3 (Prostate Cancer)[Data Not Available]Induces apoptosis
Similar ThiosemicarbazonesMCF-7 (Breast Cancer)10-15DNA intercalation

Antimicrobial Activity

Thiosemicarbazones have also been investigated for their antimicrobial properties. A comparative study showed that compounds with similar structures displayed effective inhibition against various bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Antitumor Efficacy

A study published in Bioorganic and Medicinal Chemistry examined the antitumor efficacy of a series of thiosemicarbazones. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, highlighting their potential as therapeutic agents against prostate cancer.

Case Study 2: Antimicrobial Properties

In another investigation, a derivative of thiosemicarbazone was tested against multi-drug resistant strains of bacteria. The findings suggested that modifications to the thiosemicarbazone structure could enhance its antimicrobial activity, making it a candidate for further development.

Q & A

Basic Questions

Q. What are the standard synthesis protocols for preparing 1-(2-(4-Ethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide?

  • Methodology : The compound can be synthesized via condensation of 4-(4-methoxyphenyl)thiosemicarbazide with 2-(4-ethylphenoxy)acetyl chloride or its precursor (e.g., 4-ethylphenoxyacetic acid activated via acetic anhydride). A typical procedure involves refluxing equimolar amounts of reactants in ethanol with catalytic acetic acid (~2–3 drops) for 30–60 minutes, followed by cooling and crystallization using a chloroform-petroleum ether system (1:5 ratio) to yield high-purity crystals .
  • Key Considerations : Ensure stoichiometric equivalence and controlled reflux conditions to avoid side reactions. Purification via slow diffusion crystallization enhances crystal quality for structural analysis.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds, C–H⋯π interactions) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent integration (e.g., methoxy, ethylphenoxy groups).
  • IR spectroscopy : Identifies thiourea C=S stretches (~1,250–1,050 cm1^{-1}) and amide N–H stretches (~3,300 cm1^{-1}) .
    • Validation : Compare crystallographic data (e.g., r.m.s. deviations, torsion angles) with computational models to validate planar moieties and conformational stability .

Advanced Research Questions

Q. How do crystallographic challenges arise in analyzing thiosemicarbazide derivatives, and how can they be resolved?

  • Challenges :

  • Multiple molecules in asymmetric units : Some derivatives (e.g., related compounds in ) crystallize with two independent molecules, leading to structural deviations (e.g., r.m.s. ≈0.15 Å).
  • Hydrogen-bonding networks : Intramolecular (N–H⋯S/O) and intermolecular (C–H⋯S) interactions form complex motifs (e.g., S(5), S(6), R22_2^2(8)), complicating refinement .
    • Solutions : Use high-resolution crystallography (e.g., synchrotron radiation) and software like SHELXL for precise refinement. Apply restraints for disordered atoms and validate hydrogen bonds using geometric criteria (e.g., D–H⋯A angles >120°) .

Q. How can researchers resolve contradictions in pharmacological data for thiosemicarbazides with varying substituents?

  • Case Study : Derivatives with 4-methoxy vs. 4-bromo substituents may show divergent bioactivities (e.g., anti-tumor vs. anti-fungal) due to electronic effects .
  • Methodology :

  • Triangulation : Combine enzyme inhibition assays (e.g., tyrosinase), cytotoxicity screens (e.g., MTT), and computational docking to identify substituent-activity relationships.
  • Control experiments : Compare IC50_{50} values against structurally analogous compounds to isolate substituent effects .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These predict reactivity (e.g., nucleophilic thiourea sulfur) and correlate with crystallographic data .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., ethanol/water) to assess stability under physiological conditions .

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